Digimed

Description

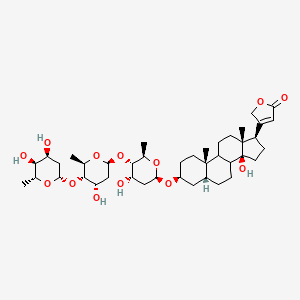

Structure

2D Structure

Properties

IUPAC Name |

3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O13/c1-20-36(46)29(42)16-34(49-20)53-38-22(3)51-35(18-31(38)44)54-37-21(2)50-33(17-30(37)43)52-25-8-11-39(4)24(15-25)6-7-28-27(39)9-12-40(5)26(10-13-41(28,40)47)23-14-32(45)48-19-23/h14,20-22,24-31,33-38,42-44,46-47H,6-13,15-19H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJUZGPOPHTGOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71-63-6 | |

| Record name | digitoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

What is [Your Compound/Technology] and its mechanism of action?

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a revolutionary gene-editing technology adapted from a natural defense mechanism found in bacteria and archaea.[1][2][3] This system provides a versatile and precise method for altering the genomes of living cells, making it a cornerstone of modern molecular biology.[1][3] Its relative simplicity, cost-effectiveness, and high efficiency have propelled its use in a vast range of applications, from fundamental research to the development of novel therapeutics.[3][4] This guide provides an in-depth overview of the CRISPR-Cas9 system, its core mechanism of action, quantitative performance metrics, and detailed experimental protocols.

Core Components and Mechanism of Action

The most commonly used CRISPR-Cas9 system, derived from Streptococcus pyogenes, consists of two essential components that form a ribonucleoprotein complex:

-

Cas9 Nuclease: An endonuclease, often described as "molecular scissors," that is responsible for creating a precise double-strand break (DSB) in the target DNA.[1][2][5] The Cas9 protein has two primary lobes: a recognition (REC) lobe that binds the guide RNA and a nuclease (NUC) lobe containing the HNH and RuvC domains, which cleave the two DNA strands.[1]

-

Single Guide RNA (sgRNA): A synthetic fusion of two naturally occurring RNAs: the CRISPR RNA (crRNA) and the trans-activating crRNA (tracrRNA).[1][5] The sgRNA has a 20-nucleotide "spacer" region at the 5' end that is complementary to the target DNA sequence, guiding the Cas9 nuclease to the precise genomic locus for cleavage.[3][6]

The gene editing process unfolds in three main steps: recognition, cleavage, and repair.[1]

-

Recognition: The Cas9-sgRNA complex scans the genome for a specific, short DNA sequence known as the Protospacer Adjacent Motif (PAM).[1][4][7] For S. pyogenes Cas9, the PAM sequence is 5'-NGG-3' (where 'N' can be any nucleotide).[6][8] Upon locating a PAM sequence, the complex unwinds the DNA and the sgRNA's spacer region binds to the complementary target sequence.[2]

-

Cleavage: Once the target DNA is confirmed by the sgRNA, the Cas9 nuclease undergoes a conformational change, activating its HNH and RuvC nuclease domains.[1] These domains cut the two strands of the DNA, creating a precise double-strand break typically 3-4 base pairs upstream of the PAM sequence.[1][8]

-

Repair: The cell's natural DNA repair machinery is then activated to repair the DSB. This step is critical as it is where genetic modifications are introduced. Scientists can leverage two primary pathways: Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR).[2][4][9]

References

- 1. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How does CRISPR-Cas9 work in gene editing? [synapse.patsnap.com]

- 3. What is CRISPR-Cas9? | How does CRISPR-Cas9 work? [yourgenome.org]

- 4. synthego.com [synthego.com]

- 5. What are the main components of CRISPR-Cas9 technique? | AAT Bioquest [aatbio.com]

- 6. CRISPR/Cas9 Editing Technology | All about this solution | genOway [genoway.com]

- 7. integra-biosciences.com [integra-biosciences.com]

- 8. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]

- 9. beckman.com [beckman.com]

The Emergence of a Genomic Revolution: A Technical Guide to the Discovery and Application of CRISPR-Cas9

Abstract

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has, in less than two decades, evolved from a curiosity in microbial genomics to a transformative technology for genome editing. Its simplicity, efficiency, and versatility have revolutionized basic biological research, drug development, and therapeutic strategies. This technical guide provides an in-depth chronicle of the CRISPR-Cas9 system's discovery, elucidates its molecular mechanisms, details common experimental protocols for its application, and presents quantitative data on its efficiency and specificity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal technology.

A History of Discovery: From Obscure Repeats to a Precision Tool

The journey of CRISPR-Cas9 from a bacterial defense mechanism to a Nobel Prize-winning technology is a testament to decades of cumulative scientific inquiry.

1.1 Initial Observations (1987-2005) The story begins in 1987, when Yoshizumi Ishino's group at Osaka University, while studying the iap gene in Escherichia coli, serendipitously cloned a series of unusual repeating DNA sequences interspersed with non-repetitive "spacer" sequences.[1][2] For years, the function of these "Clustered Regularly Interspaced Short Palindromic Repeats," a term coined in 2002, remained a mystery. A pivotal breakthrough came in 2005 when three independent research groups, including one led by Francisco Mojica, a long-time investigator of these repeats, reported that the spacer sequences were homologous to fragments of viral and plasmid DNA.[3] This critical observation led to the hypothesis that CRISPR loci function as an adaptive immune system in prokaryotes, storing a memory of past invaders.[4]

1.2 Unraveling the Mechanism (2005-2011) In 2005, a group led by Alexander Bolotin, studying Streptococcus thermophilus, identified a set of novel CRISPR-associated (cas) genes, including one encoding a large nuclease they predicted, which is now known as Cas9. Subsequent research demonstrated that the CRISPR array is transcribed and processed into smaller CRISPR RNAs (crRNAs), which act as guides for Cas proteins to target and cleave invading nucleic acids.[4]

A crucial piece of the puzzle was discovered in 2011 by the laboratory of Emmanuelle Charpentier. While studying Streptococcus pyogenes, they identified a second RNA, the trans-activating CRISPR RNA (tracrRNA), which forms a duplex with the crRNA.[5] They showed that this dual-RNA structure is essential for guiding the Cas9 nuclease to its target DNA.

1.3 Repurposing for Genome Editing (2012-Present) The watershed moment arrived in 2012. In a landmark collaboration, the labs of Emmanuelle Charpentier and Jennifer Doudna demonstrated that the two-component crRNA:tracrRNA system could be engineered into a single, programmable guide RNA (sgRNA).[5][6] They proved that this simplified system could direct the Cas9 nuclease to cleave any desired DNA sequence in vitro, establishing its potential as a powerful gene-editing tool.[6][7]

In early 2013, several labs, including those of Feng Zhang and George Church, independently adapted and demonstrated the use of the CRISPR-Cas9 system for targeted genome editing in eukaryotic cells, including human and mouse cells.[2] This adaptation opened the floodgates for its widespread use in biological research. For their pioneering work, Emmanuelle Charpentier and Jennifer Doudna were awarded the 2020 Nobel Prize in Chemistry, less than a decade after their seminal discovery.[1][2][8]

The Molecular Mechanism of CRISPR-Cas9

The power of CRISPR-Cas9 lies in its precise, RNA-guided DNA cleavage mechanism. The system consists of two core components: the Cas9 endonuclease and a single guide RNA (sgRNA).

-

Recognition: The process begins with the sgRNA, which contains a ~20 nucleotide spacer sequence at its 5' end. This spacer is complementary to the target DNA sequence. The sgRNA forms a complex with the Cas9 protein, activating it and guiding it to the specific genomic locus.

-

Binding and Cleavage: The Cas9-sgRNA complex scans the genome for a short, specific sequence known as the Protospacer Adjacent Motif (PAM). For the commonly used S. pyogenes Cas9, the PAM sequence is 5'-NGG-3'.[5] Upon binding to the PAM, the complex unwinds the adjacent DNA, allowing the sgRNA's spacer region to hybridize with its complementary target strand. If the match is successful, the two nuclease domains of Cas9, HNH and RuvC, cleave the target and non-target DNA strands, respectively, creating a double-strand break (DSB) typically 3 base pairs upstream of the PAM sequence.[5][9]

-

Repair: The cell's endogenous DNA repair machinery resolves the DSB through one of two major pathways:

-

Non-Homologous End Joining (NHEJ): This is the more frequent and error-prone pathway. It often results in small, random insertions or deletions (indels) at the break site. If these indels occur within a gene's coding sequence, they can cause a frameshift mutation, leading to a premature stop codon and a functional gene knockout.[10][11]

-

Homology-Directed Repair (HDR): This less frequent but more precise pathway uses a homologous DNA template to repair the break. Researchers can supply an exogenous donor template containing a desired sequence (e.g., a specific point mutation, a fluorescent tag). This allows for precise "knock-in" edits to the genome.[4][10]

-

Quantitative Data on Editing Efficiency and Specificity

The effectiveness of a CRISPR-Cas9 experiment is determined by its on-target editing efficiency and its off-target mutation rate. These parameters are influenced by multiple factors, including the delivery method, cell type, and the design of the guide RNA.

| Parameter | Method / Condition | Typical Efficiency / Rate | Key Considerations |

| On-Target Efficiency | NHEJ (Indel Formation) | High (can exceed 90%) | The predominant and more efficient repair pathway, ideal for gene knockouts.[4] |

| HDR (Precise Editing) | Lower (typically 1-20%) | Less efficient as it is restricted to the S and G2 phases of the cell cycle.[4][12] Efficiency can be increased by suppressing NHEJ pathway molecules (e.g., with SCR7 inhibitor) or synchronizing cells.[13][14] | |

| Delivery Method | Electroporation (RNP) | High (up to 90% in HSPCs) | Effective for hard-to-transfect cells and primary cells; transient delivery can reduce off-target effects.[15] |

| Lipid-Mediated (Plasmid) | Moderate (40-80% in cell lines) | Widely used for cell lines like HeLa and 293T, but efficiency can be cell-type dependent.[9] | |

| Lentiviral Vector | High (stable integration) | Useful for creating stable cell lines and for hard-to-transfect cells, but carries a risk of random integration into the host genome. | |

| Cell Line | HeLa | 60-80% (Lipofection) | High transfection efficiency makes it a common model for CRISPR studies.[9] |

| A549 | ~40-50% (Lipofection) | Lower transfection efficiency compared to HeLa, often requiring viral delivery or electroporation.[9] | |

| Off-Target Mutations | sgRNA Design Dependent | Highly variable; can be rare | Properly designed gRNAs can result in very few (avg. 2.3 per mouse line) to zero off-target mutations.[2] The number of naturally occurring mutations often far exceeds Cas9-induced off-targets. |

| Factors Influencing | sgRNA GC content (40-60% is optimal) | GC content outside the optimal range can decrease efficiency and increase off-targets.[11][16] Chromatin accessibility also plays a role, with euchromatin being more accessible.[11] |

Experimental Protocols

A typical CRISPR-Cas9 gene knockout experiment involves a multi-step workflow, from design and synthesis to delivery and validation.

4.1 Protocol: Guide RNA Design

-

Target Selection: Identify the target gene and select an early exon to target. A frameshift mutation here is more likely to result in a non-functional, truncated protein.

-

Software Tools: Use validated online design tools (e.g., CRISPOR, CHOPCHOP, Synthego Design Tool). These tools identify potential gRNA sequences adjacent to a PAM (5'-NGG' for S. pyogenes Cas9) and score them based on predicted on-target efficiency and potential off-target sites.

-

Selection Criteria: Choose 2-3 high-scoring gRNAs with the lowest predicted off-target effects for experimental validation.

4.2 Protocol: Delivery of CRISPR Components via Ribonucleoprotein (RNP) Electroporation This method delivers a pre-complexed Cas9 protein and synthetic sgRNA, which is rapidly cleared from the cell, reducing the risk of off-target effects.

-

Component Preparation: Resuspend lyophilized synthetic sgRNA in nuclease-free buffer. Dilute Cas9 nuclease protein to the desired concentration.

-

RNP Complex Formation: Mix the Cas9 protein and sgRNA in an appropriate buffer (e.g., Opti-MEM). Incubate at room temperature for 10-20 minutes to allow the RNP complex to form.

-

Cell Preparation: Harvest cells and resuspend them in a specialized electroporation buffer at a defined concentration (e.g., 1 x 10^6 cells / 100 µL).

-

Electroporation: Mix the cell suspension with the pre-formed RNPs. Transfer to an electroporation cuvette and apply the electric pulse using a device like a Neon Transfection System or Lonza 4D-Nucleofector, following the manufacturer's optimized protocol for the specific cell type.

-

Recovery: Immediately transfer the electroporated cells to pre-warmed culture medium and incubate.

4.3 Protocol: Validation of Editing via T7 Endonuclease I (T7E1) Assay The T7E1 assay is a rapid and cost-effective method to detect the presence of indels in a pooled cell population.

-

Genomic DNA Extraction: Harvest cells 48-72 hours post-transfection and extract genomic DNA. Include a negative control sample (e.g., untransfected cells).

-

PCR Amplification: Design PCR primers to amplify a 400-800 bp region surrounding the CRISPR target site. Perform PCR on the gDNA from both edited and control samples.

-

Heteroduplex Formation: Denature the PCR products by heating to 95°C, then allow them to re-anneal slowly by cooling to room temperature. In the edited sample, this will form heteroduplexes of wild-type and indel-containing strands.

-

Enzyme Digestion: Treat the re-annealed PCR products with T7 Endonuclease I, which specifically cleaves at mismatched DNA sites within the heteroduplexes.

-

Gel Electrophoresis: Analyze the digestion products on an agarose gel. The control sample should show a single band of the original PCR product size. A successfully edited sample will show the original band plus two smaller cleaved bands. The intensity of the cleaved bands can be used to estimate the indel frequency.

4.4 Protocol: Confirmation of Protein Knockout by Western Blot Validating the genomic edit must be followed by confirmation of its functional consequence, i.e., the loss of the target protein.

-

Protein Lysate Preparation: Harvest edited and control cells and prepare total protein lysates using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Confirm the absence or significant reduction of the target protein band in the edited sample compared to the control. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

Conclusion and Future Outlook

From its discovery as a bacterial immune system, CRISPR-Cas9 has been rapidly and robustly developed into a revolutionary tool for genome engineering. Its technical accessibility has democratized the ability to edit the genome, accelerating research across countless fields. While challenges related to delivery, off-target effects, and the efficiency of homology-directed repair remain active areas of investigation, ongoing refinements continue to improve the system's precision and utility. The history of CRISPR-Cas9 is a powerful example of how fundamental, curiosity-driven research can yield technologies that profoundly impact science and medicine. As our understanding and mastery of this system grow, so too will its potential to address genetic diseases and answer fundamental questions in biology.

References

- 1. bioskryb.com [bioskryb.com]

- 2. sciencedaily.com [sciencedaily.com]

- 3. CRISPR/Cas System and Factors Affecting Its Precision and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivobiosystems.com [invivobiosystems.com]

- 5. Frontiers | Rare but diverse off-target and somatic mutations found in field and greenhouse grown trees expressing CRISPR/Cas9 [frontiersin.org]

- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. qEva-CRISPR: a method for quantitative evaluation of CRISPR/Cas-mediated genome editing in target and off-target sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. Top 5 Commonly Used Cell Lines for CRISPR Knockout Studies - CD Biosynsis [biosynsis.com]

- 10. CRISPR/Cas9 Delivery Systems to Enhance Gene Editing Efficiency [mdpi.com]

- 11. Factors affecting the cleavage efficiency of the CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rates of homology directed repair of CRISPR-Cas9 induced double strand breaks are lower in naïve compared to primed human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The road less traveled: strategies to enhance the frequency of homology-directed repair (HDR) for increased efficiency of CRISPR/Cas-mediated transgenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

The Core Principles of CRISPR-Cas9 in Molecular Biology: A Technical Guide for Drug Development

The advent of the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has revolutionized molecular biology, offering an unprecedented ability to precisely edit the genomes of living organisms.[1][2] This technology, repurposed from a bacterial adaptive immune system, provides a versatile and efficient tool for genetic manipulation with profound implications for basic research, biotechnology, and the development of novel therapeutics.[1][3][4] This in-depth technical guide provides a comprehensive overview of the core principles of CRISPR-Cas9, its experimental application, and its relevance to researchers, scientists, and drug development professionals.

The CRISPR-Cas9 Machinery: Components and Mechanism

The CRISPR-Cas9 system is a ribonucleoprotein complex composed of two key molecules: the Cas9 nuclease and a guide RNA (gRNA).[1][5]

-

Cas9 Nuclease : This DNA endonuclease acts as a pair of "molecular scissors," capable of inducing a site-specific double-strand break (DSB) in the target DNA.[1][2] The most commonly used Cas9 protein is derived from Streptococcus pyogenes (SpCas9). Its structure consists of a recognition (REC) lobe and a nuclease (NUC) lobe. The NUC lobe contains two distinct nuclease domains, HNH and RuvC, which cleave the target and non-target DNA strands, respectively.[1][5]

-

Guide RNA (gRNA) : The gRNA is a synthetic RNA molecule that directs the Cas9 nuclease to a specific genomic locus.[1] It is composed of two main parts:

-

CRISPR RNA (crRNA) : A 20-nucleotide sequence at the 5' end that is complementary to the target DNA sequence. This "spacer" sequence determines the specificity of the editing event.[1][6]

-

trans-activating crRNA (tracrRNA) : A scaffold sequence that binds to the Cas9 protein, forming a functional complex.[1][6]

-

The mechanism of CRISPR-Cas9 gene editing involves three primary steps: recognition, cleavage, and repair.[5] The gRNA guides the Cas9 protein to the target DNA sequence. The Cas9 protein then binds to a specific short DNA sequence known as the protospacer adjacent motif (PAM), which is typically 'NGG' for SpCas9.[5][7][8] Upon successful binding of the gRNA to the complementary DNA strand and recognition of the PAM sequence, the Cas9 nuclease undergoes a conformational change and induces a double-strand break in the DNA, typically 3-4 base pairs upstream of the PAM sequence.[5][9]

Following the DNA cleavage, the cell's natural DNA repair mechanisms are activated. There are two major pathways for repairing double-strand breaks:

-

Non-Homologous End Joining (NHEJ) : This is the more common repair pathway and is prone to errors. It often results in the insertion or deletion of nucleotides (indels) at the cleavage site. These indels can cause a frameshift mutation, leading to the functional knockout of the targeted gene.[6][10]

-

Homology-Directed Repair (HDR) : In the presence of a DNA template with homology to the sequences flanking the cleavage site, the HDR pathway can be utilized to precisely edit the genome.[6] This allows for the insertion of specific gene sequences, the correction of mutations, or the introduction of single nucleotide polymorphisms.[6][11]

Quantitative Data in CRISPR-Cas9 Experiments

The efficiency of gene editing and the frequency of off-target effects are critical parameters in any CRISPR-Cas9 experiment. The following table summarizes representative quantitative data for different CRISPR-Cas9 experimental setups.

| Parameter | Method | Cell Type | On-Target Editing Efficiency (%) | Off-Target Events (per on-target site) |

| Gene Knockout (NHEJ) | RNP Electroporation | HEK293T | 85-95 | 0.1-1 |

| Plasmid Transfection | HeLa | 60-80 | 1-5 | |

| Lentiviral Transduction | iPSCs | 70-90 | 0.5-3 | |

| Gene Knock-in (HDR) | RNP Electroporation with ssODN | K562 | 20-40 | 0.1-1 |

| Plasmid Transfection with Donor Plasmid | Mouse ES Cells | 5-15 | 1-5 | |

| AAV Transduction with Donor Template | Primary T Cells | 10-30 | 0.2-2 |

Note: These values are representative and can vary significantly depending on the specific guide RNA sequence, target locus, cell type, and delivery method.

Experimental Protocol: CRISPR-Cas9 Mediated Gene Knockout in Mammalian Cells

This protocol outlines a general workflow for generating a gene knockout using CRISPR-Cas9 with ribonucleoprotein (RNP) delivery via electroporation.[12][13]

I. Guide RNA Design and Synthesis

-

Target Selection : Identify the target gene and select a 20-nucleotide target sequence within an early exon. The target sequence must be immediately upstream of a PAM sequence (e.g., NGG for SpCas9).[8][11]

-

Off-Target Analysis : Use online tools to check for potential off-target binding sites of the selected gRNA sequence.

-

gRNA Synthesis : Synthesize the single guide RNA (sgRNA) using in vitro transcription or order a chemically synthesized sgRNA.

II. RNP Complex Formation

-

Reagent Preparation : Resuspend the lyophilized sgRNA in nuclease-free buffer to a final concentration of 100 µM. Dilute the Cas9 nuclease to a final concentration of 20 µM.

-

Complex Assembly : In a sterile microcentrifuge tube, combine 10 µl of sgRNA (100 µM) and 10 µl of Cas9 nuclease (20 µM).

-

Incubation : Incubate the mixture at room temperature for 10-20 minutes to allow for the formation of the RNP complex.

III. Cell Culture and Electroporation

-

Cell Preparation : Culture the target mammalian cells to a confluency of 70-90%. On the day of electroporation, harvest the cells and resuspend them in a suitable electroporation buffer at a density of 1 x 10^6 cells/100 µl.

-

Electroporation : Add the pre-formed RNP complex to the cell suspension and transfer the mixture to an electroporation cuvette. Deliver the electrical pulse using a pre-optimized electroporation program for the specific cell type.

-

Post-Electroporation Culture : Immediately after electroporation, transfer the cells to a culture dish containing pre-warmed complete growth medium and incubate at 37°C and 5% CO2.

IV. Verification of Gene Editing

-

Genomic DNA Extraction : After 48-72 hours of incubation, harvest a portion of the cells and extract genomic DNA.

-

PCR Amplification : Amplify the genomic region surrounding the target site by PCR.

-

Mismatch Cleavage Assay : Use a mismatch-specific endonuclease (e.g., T7 Endonuclease I) to detect the presence of indels.

-

Sanger Sequencing : For confirmation and characterization of the edits, clone the PCR products into a plasmid vector and perform Sanger sequencing on individual clones.

Visualizing CRISPR-Cas9 Mechanisms and Workflows

Signaling Pathway of CRISPR-Cas9 Gene Editing

Caption: The CRISPR-Cas9 gene editing mechanism.

Experimental Workflow for CRISPR-Cas9 Gene Knockout

Caption: A typical CRISPR-Cas9 experimental workflow.

Applications in Drug Development

The precision and versatility of CRISPR-Cas9 have made it an invaluable tool in the drug discovery and development pipeline.[3][4]

-

Target Identification and Validation : CRISPR-based screens, using large libraries of gRNAs, can be employed to identify genes that are essential for disease progression or that modulate the response to a particular drug.[3][14] This allows for the rapid identification and validation of novel drug targets.

-

Disease Modeling : The ability to precisely introduce or correct mutations allows for the creation of more accurate cellular and animal models of human diseases.[3][14] These models are crucial for studying disease mechanisms and for preclinical testing of new therapeutic candidates.

-

Development of Novel Therapeutics : CRISPR-Cas9 is being explored as a direct therapeutic agent for genetic disorders by correcting disease-causing mutations.[15] Additionally, it is being used to engineer immune cells, such as T cells in CAR-T therapy, to enhance their cancer-fighting capabilities.[14][15]

-

Understanding Drug Resistance : CRISPR screens can be used to identify genes that, when knocked out, confer resistance to a specific drug.[16] This information is vital for understanding the mechanisms of drug resistance and for developing strategies to overcome it.

References

- 1. benchchem.com [benchchem.com]

- 2. What is CRISPR-Cas9? | How does CRISPR-Cas9 work? [yourgenome.org]

- 3. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmaceutical Applications of CRISPR-Cas9 and Its Development Trends | MedScien [lseee.net]

- 5. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synthego.com [synthego.com]

- 7. CRISPR/Cas9 Editing Technology | All about this solution | genOway [genoway.com]

- 8. assaygenie.com [assaygenie.com]

- 9. media.hhmi.org [media.hhmi.org]

- 10. Introduction to the CRISPR/Cas9 system [takarabio.com]

- 11. sbsbio.com [sbsbio.com]

- 12. idtdna.com [idtdna.com]

- 13. cd-genomics.com [cd-genomics.com]

- 14. Frontiers | CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. jpharmsci.com [jpharmsci.com]

An In-depth Technical Guide to the Structure, Chemical Properties, and Mechanism of Action of Imatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a first-in-class tyrosine kinase inhibitor (TKI), represents a paradigm shift in cancer therapy, transforming the treatment of specific malignancies from palliative to long-term manageable conditions. Marketed under the brand names Gleevec® and Glivec®, imatinib's development was a landmark achievement in targeted therapy, stemming from a deep understanding of the molecular drivers of certain cancers. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of imatinib, intended for researchers, scientists, and drug development professionals.

Structure and Chemical Properties

Imatinib is a synthetic 2-phenylaminopyrimidine derivative. Its chemical structure is specifically designed to fit into the ATP-binding pocket of its target kinases. The base form of the drug is typically administered as a mesylate salt to improve its solubility and bioavailability.

Chemical Structure:

-

IUPAC Name: 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

-

Molecular Formula: C₂₉H₃₁N₇O

-

Molecular Weight: 493.60 g/mol

The structure of imatinib features a piperazine group, which enhances its solubility and allows for oral administration, a benzamide linker, and a pyridine-pyrimidine core that is crucial for its interaction with the target kinases.

Physicochemical Properties:

The following table summarizes key physicochemical properties of imatinib and its mesylate salt.

| Property | Value | Reference |

| Imatinib (Free Base) | ||

| Melting Point | 211-213 °C | [1] |

| pKa | pKa1: 8.07, pKa2: 3.73 | [1] |

| Imatinib Mesylate | ||

| Molecular Formula | C₂₉H₃₁N₇O · CH₄SO₃ | [2] |

| Molecular Weight | 589.71 g/mol | [2] |

| Melting Point | 226 °C (α-form), 217 °C (β-form) | [1] |

| Water Solubility | >100 g/L (pH 4.2), 49 mg/L (pH 7.4) | [1] |

| Bioavailability | 98% | [2] |

| Half-life | ~18 hours (Imatinib), ~40 hours (active metabolite) | [2] |

Mechanism of Action

Imatinib functions as a potent and selective inhibitor of a small number of tyrosine kinases, primarily Bcr-Abl, c-KIT, and the platelet-derived growth factor receptor (PDGFR).[3] It acts as a competitive inhibitor at the ATP-binding site of these kinases. By occupying this site, imatinib prevents the transfer of a phosphate group from ATP to the tyrosine residues of substrate proteins, thereby blocking the downstream signaling pathways that are essential for the proliferation and survival of cancer cells.[4]

Target Kinases and Downstream Signaling

The constitutive activation of Bcr-Abl, c-KIT, or PDGFR is a hallmark of several cancers. Imatinib's efficacy is directly linked to its ability to inhibit these specific kinases.

-

Bcr-Abl: This fusion protein, resulting from the Philadelphia chromosome translocation, is the causative agent of chronic myeloid leukemia (CML). Its constitutive kinase activity drives uncontrolled proliferation of white blood cells. Imatinib's inhibition of Bcr-Abl is the cornerstone of CML treatment.[5]

-

c-KIT: This receptor tyrosine kinase is crucial for the development and maintenance of certain cell types. Gain-of-function mutations in the c-KIT gene lead to its constitutive activation and are the primary driver of gastrointestinal stromal tumors (GISTs).[3]

-

PDGFR: Platelet-derived growth factor receptors are involved in cell growth and division. Aberrant activation of PDGFR is implicated in some solid tumors and myeloproliferative disorders.[3]

The inhibition of these kinases by imatinib leads to the downregulation of several key downstream signaling pathways, including:

-

RAS/MAPK Pathway: This pathway is critical for cell proliferation, differentiation, and survival.

-

PI3K/AKT/mTOR Pathway: This pathway plays a central role in cell growth, metabolism, and survival.[6][7]

-

JAK/STAT Pathway: This pathway is involved in the regulation of immune responses, cell growth, and apoptosis.

The following diagram illustrates the signaling pathways inhibited by imatinib.

Caption: Imatinib inhibits the tyrosine kinase activity of Bcr-Abl, c-KIT, and PDGFR.

Quantitative Inhibitory Activity

The potency of imatinib against its target kinases is typically measured by its half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values of imatinib against its primary targets.

| Target Kinase | Assay Type | IC₅₀ (nM) | Reference |

| Bcr-Abl | Cell-free | 25-30 | |

| Cell-based (K562) | 250-350 | ||

| c-KIT | Cell-free | 100 | |

| Cell-based | 100-200 | ||

| PDGFRα | Cell-free | 100 | |

| PDGFRβ | Cell-free | 200 |

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Experimental Protocols

The characterization of imatinib's activity involves a variety of in vitro and cell-based assays. This section provides an overview of key experimental protocols.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of imatinib on the enzymatic activity of a purified kinase.

Principle: The assay quantifies the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of imatinib.

Methodology:

-

Reagent Preparation:

-

Kinase Buffer: Typically contains Tris-HCl, MgCl₂, and other components to ensure optimal kinase activity.

-

Enzyme: Purified recombinant Bcr-Abl, c-KIT, or PDGFR kinase.

-

Substrate: A synthetic peptide or protein that is a known substrate for the target kinase (e.g., Abltide for Bcr-Abl).

-

ATP: Radiolabeled (γ-³²P-ATP) or non-radiolabeled ATP.

-

Imatinib: A stock solution is serially diluted to obtain a range of concentrations.

-

-

Kinase Reaction:

-

The kinase, substrate, and different concentrations of imatinib are incubated together in the kinase buffer.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 30 minutes).

-

-

Detection of Phosphorylation:

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

For radioactive assays, the phosphorylated substrate is separated (e.g., by SDS-PAGE or captured on a filter membrane), and the radioactivity is measured.

-

For non-radioactive assays, methods such as ELISA with a phospho-specific antibody or fluorescence-based assays are used.

-

-

Data Analysis:

-

The percentage of kinase inhibition is calculated for each imatinib concentration.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the imatinib concentration and fitting the data to a dose-response curve.

-

The following diagram illustrates a typical workflow for an in vitro kinase assay.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Assays

Cell-based assays are essential to evaluate the effects of imatinib in a more physiologically relevant context.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Culture: Cancer cell lines expressing the target kinase (e.g., K562 for Bcr-Abl) are cultured in appropriate media.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of imatinib concentrations for a specific duration (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each imatinib concentration, and the IC₅₀ value is determined.

Principle: Western blotting is used to detect the phosphorylation status of the target kinase and its downstream substrates in cells treated with imatinib.

Methodology:

-

Cell Lysis: Cells are treated with imatinib and then lysed to extract total proteins. It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[4]

-

Antibody Incubation:

-

The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-Bcr-Abl).

-

The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured using an imaging system.

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified. A loading control (e.g., β-actin) is used to ensure equal protein loading.

The following diagram illustrates the logical relationship in the drug development process for a targeted therapy like imatinib.

Caption: Logical workflow of targeted drug development.

Conclusion

Imatinib stands as a testament to the power of targeted therapy in oncology. Its success is rooted in a deep understanding of the molecular pathology of the diseases it treats, allowing for the rational design of a molecule that specifically inhibits the key drivers of cancer cell proliferation and survival. This technical guide has provided a detailed overview of the structure, chemical properties, and mechanism of action of imatinib, along with key experimental protocols used in its characterization. This information serves as a valuable resource for researchers and scientists in the ongoing effort to develop more effective and selective cancer therapies.

References

- 1. Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]

- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 5. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Chimeric Antigen Receptor (CAR)-T Cell Therapy: From Discovery to Clinical Application

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chimeric Antigen Receptor (CAR)-T cell therapy represents a paradigm shift in the treatment of certain cancers, particularly hematological malignancies.[1][2] This "living drug" involves genetically engineering a patient's own T cells to express CARs, which are fusion proteins combining the antigen-recognition domain of an antibody with the signaling machinery of a T-cell receptor (TCR).[3] This allows the modified T cells to recognize and kill cancer cells in a manner independent of the major histocompatibility complex (MHC).[3] This guide provides an in-depth overview of the key research, experimental protocols, and core principles underlying CAR-T cell technology.

The Evolution of CAR-T Cell Design: A Generational Overview

The development of CAR-T cell therapy has been an iterative process, with successive generations of CAR constructs designed to enhance efficacy and persistence.

-

First-Generation CARs: These initial constructs consisted of an extracellular single-chain variable fragment (scFv) for antigen binding, a transmembrane domain, and an intracellular signaling domain, typically the CD3ζ chain from the TCR complex.[3][4][5] While capable of inducing a cytotoxic response, first-generation CAR-T cells exhibited limited proliferation and persistence in vivo, leading to modest clinical outcomes.[6][7]

-

Second-Generation CARs: To overcome the limitations of the first generation, a co-stimulatory domain, such as CD28 or 4-1BB (CD137), was incorporated into the intracellular portion of the receptor.[3][5][8] This addition provided a second signal crucial for robust T-cell activation, proliferation, and survival, leading to significantly improved anti-tumor activity and persistence.[7][8]

-

Third-Generation CARs: These designs incorporate two co-stimulatory domains, such as CD28 and 4-1BB, with the aim of further enhancing T-cell activation and effector functions.[5][8]

-

Fourth-Generation CARs (TRUCKs): Termed "T cells redirected for universal cytokine-mediated killing," these CAR-T cells are engineered to secrete cytokines, such as IL-12, upon antigen recognition.[5] This local cytokine release can remodel the tumor microenvironment and recruit other immune cells to enhance the anti-tumor response.

-

Fifth-Generation CARs: This newer generation builds upon the second-generation design by including a truncated cytoplasmic domain of the IL-2 receptor β-chain (IL-2Rβ).[5][8] This addition activates the JAK/STAT signaling pathway, further promoting T-cell proliferation and persistence.[5][8]

Key Research Papers and Findings

The journey of CAR-T cell therapy from a conceptual idea to an FDA-approved treatment is marked by several pivotal publications. The initial concept of a chimeric T-cell receptor was described in the late 1980s. A seminal paper by Gross, Waks, and Eshhar in 1989 demonstrated that a chimeric gene fusing a variable region of an antibody to the constant regions of a T-cell receptor could be expressed in T-cells, conferring antibody-type specificity.[1]

Subsequent research in the 1990s and early 2000s focused on optimizing the CAR design and demonstrating proof-of-concept in preclinical models. The incorporation of co-stimulatory domains was a critical breakthrough, with several groups independently showing that second-generation CARs led to superior T-cell expansion and anti-tumor efficacy.[7]

The first successful clinical trials targeting CD19 on B-cell malignancies in the early 2010s marked a turning point for the field. These trials demonstrated unprecedented response rates in patients with relapsed or refractory acute lymphoblastic leukemia (ALL) and chronic lymphocytic leukemia (CLL).[9]

Quantitative Data from Foundational Studies

The following tables summarize key quantitative data from representative early and pivotal studies in CAR-T cell therapy.

Table 1: Preclinical Efficacy of Second-Generation vs. First-Generation CAR-T Cells

| CAR Generation | Target Antigen | Co-stimulatory Domain | In Vitro Cytotoxicity (% Lysis) | In Vivo Tumor Model | Tumor Growth Inhibition |

| First | CD19 | None | 40-60% | Leukemia Xenograft | Moderate |

| Second | CD19 | CD28 | 70-90% | Leukemia Xenograft | Significant |

| Second | CD19 | 4-1BB | 70-90% | Leukemia Xenograft | Significant |

Data are representative values compiled from multiple preclinical studies.

Table 2: Clinical Outcomes of Early Anti-CD19 CAR-T Cell Trials

| Indication | CAR Construct | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate |

| B-cell ALL | CD19-4-1BB-CD3ζ | 50 | Not Reported | 41/50 (82%) |

| B-cell Lymphoma | CD19-CD28-CD3ζ | Not specified | 68% | 53% |

| Non-Hodgkin Lymphoma | PD1-inhibited anti-CD19 | 9 | 77.8% | 55.6% |

Data are from various early clinical trials and may not be directly comparable due to differences in patient populations and trial designs.[7][10]

Experimental Protocols

The development and evaluation of CAR-T cells involve a series of complex experimental procedures. Below are detailed methodologies for key experiments.

1. CAR Construct and Lentiviral Vector Production

-

CAR Design: The CAR construct typically includes an scFv derived from a monoclonal antibody, a hinge region, a transmembrane domain (e.g., from CD28 or CD8α), one or more intracellular co-stimulatory domains (e.g., CD28, 4-1BB), and the CD3ζ signaling domain.

-

Vector Backbone: The CAR gene is cloned into a lentiviral vector plasmid.

-

Viral Production: Lentiviral particles are produced by co-transfecting HEK293T cells with the CAR-lentiviral plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G).

-

Viral Titer Measurement: The concentration of functional viral particles is determined using methods such as p24 ELISA or by transducing a reporter cell line.

2. T-Cell Isolation and Transduction

-

T-Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or patients by Ficoll-Paque density gradient centrifugation.

-

T-Cell Activation: T cells are activated ex vivo using anti-CD3/CD28-coated beads or antibodies in the presence of cytokines like IL-2.[11]

-

Transduction: Activated T cells are transduced with the lentiviral vector carrying the CAR gene. Transduction efficiency is often enhanced by the addition of agents like Polybrene or Retronectin.

-

CAR-T Cell Expansion: Transduced T cells are cultured for 1-2 weeks in the presence of cytokines to allow for expansion of the CAR-T cell population.[11]

3. In Vitro Cytotoxicity Assay

-

Target Cells: A target cell line expressing the antigen of interest is used. Often, these cells are engineered to express a reporter gene like luciferase or GFP for easy quantification.[12][13]

-

Co-culture: CAR-T cells (effector cells) are co-cultured with the target cells at various effector-to-target (E:T) ratios (e.g., 0.5:1 to 10:1).[11]

-

Cytotoxicity Measurement:

-

Chromium-51 Release Assay: Target cells are labeled with 51Cr. The amount of 51Cr released into the supernatant upon cell lysis is measured.[13]

-

Luciferase-based Assay: If target cells express luciferase, the bioluminescence signal is measured. A decrease in signal indicates target cell death.[13]

-

Flow Cytometry-based Assay: Target cells can be stained with viability dyes. The percentage of dead target cells is quantified by flow cytometry.[13]

-

4. Cytokine Release Assay

-

Co-culture: CAR-T cells are co-cultured with target cells.

-

Supernatant Collection: After 24-72 hours, the cell culture supernatant is collected.[14]

-

Cytokine Measurement: The concentration of cytokines such as IFN-γ, TNF-α, and IL-2 in the supernatant is measured using ELISA or a multiplex cytokine bead array.

Visualizations of Core Concepts

CAR-T Cell Signaling Pathway

Caption: Second-generation CAR-T cell signaling cascade upon antigen recognition.

Experimental Workflow for CAR-T Cell Therapy

Caption: The manufacturing process of autologous CAR-T cell therapy.[15]

Conclusion

CAR-T cell therapy has emerged as a powerful immunotherapy for cancer. Its development has been a testament to decades of research in immunology and genetic engineering. While challenges such as antigen escape, on-target off-tumor toxicity, and efficacy in solid tumors remain, ongoing research into next-generation CAR designs and manufacturing processes holds the promise of broader and more effective applications in the future. This guide provides a foundational understanding of the core principles and methodologies that have propelled this revolutionary technology to the forefront of cancer treatment.

References

- 1. A novel immunotherapy — the history of CAR T-cell therapy | Wrona | Oncology in Clinical Practice [journals.viamedica.pl]

- 2. CAR‑T cell therapy: A breakthrough in traditional cancer treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Long Road to the First FDA Approved Gene Therapy: Chimeric Antigen Receptor T Cells Targeting CD19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From the first to the fifth generation of CAR-T cells - ProteoGenix [proteogenix.science]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

- 7. The CAR T Cell Story | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]

- 8. researchgate.net [researchgate.net]

- 9. From bench to bedside: the history and progress of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CAR-T cell therapy clinical trials: global progress, challenges, and future directions from ClinicalTrials.gov insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of CAR T Cell Expansion and Cytotoxic Potential During Ex Vivo Manufacturing Using Image-based Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of optimized cytotoxicity assays for assessing the antitumor potential of CAR-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. criver.com [criver.com]

- 15. CAR-T cell manufacturing: Major process parameters and next-generation strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Pathway of Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylsalicylic acid (ASA), commonly known as aspirin, is a cornerstone of modern pharmacology, exhibiting a range of therapeutic effects including anti-inflammatory, analgesic, antipyretic, and antiplatelet properties. Its primary mechanism of action is the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This guide provides a detailed examination of the biological pathways modulated by aspirin, with a focus on its molecular interactions, the downstream consequences on signaling cascades, and the experimental methodologies used to characterize its activity. We present quantitative data on its inhibitory effects, detailed experimental protocols for key assays, and visual diagrams of the relevant biological and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Irreversible COX Inhibition

The principal therapeutic effects of aspirin are a direct result of its ability to irreversibly inactivate cyclooxygenase (COX) enzymes.[1][2] Aspirin acts as an acetylating agent, covalently transferring its acetyl group to a serine residue within the active site of both COX-1 and COX-2.[3][4] This covalent modification permanently blocks the enzyme's ability to convert arachidonic acid into prostaglandin H2 (PGH2), which is the precursor for a variety of physiologically active prostanoids, including prostaglandins and thromboxanes.[1][4] This irreversible "suicide inhibition" distinguishes aspirin from other nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which are reversible inhibitors.[2]

The two main isoforms of cyclooxygenase, COX-1 and COX-2, are both inhibited by aspirin, though with differing selectivity. COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and supporting platelet function.[5] In contrast, COX-2 is an inducible enzyme that is upregulated during inflammatory processes.[5] Aspirin is generally more selective for COX-1 than COX-2.[5]

Signaling Pathways Modulated by Aspirin

Inhibition of Prostaglandin and Thromboxane Synthesis

The most well-documented pathway affected by aspirin is the synthesis of prostaglandins and thromboxanes from arachidonic acid. By blocking the production of PGH2, aspirin effectively halts the downstream synthesis of these lipid mediators which are crucial in inflammation, pain signaling, fever, and platelet aggregation.[4]

-

Anti-inflammatory Effects : Prostaglandins, particularly PGE2, are potent mediators of inflammation, causing vasodilation, increased vascular permeability, and pain.[1] By inhibiting their synthesis, aspirin reduces these inflammatory responses.

-

Antiplatelet Effects : Platelets contain COX-1, which produces thromboxane A2 (TXA2), a powerful promoter of platelet aggregation.[1][6] Aspirin's irreversible inhibition of platelet COX-1 for the entire lifespan of the platelet (approximately 7-10 days) leads to a sustained reduction in TXA2 levels, thereby preventing blood clot formation.[6][7] This is the basis for low-dose aspirin's efficacy in the prevention of cardiovascular events.[2]

Modulation of COX-2 Activity and Production of Anti-inflammatory Lipoxins

Interestingly, aspirin does not completely abolish the enzymatic activity of COX-2. Instead, the acetylation of COX-2 by aspirin modifies its catalytic function, leading to the production of aspirin-triggered lipoxins (ATLs).[8] These specialized pro-resolving mediators have potent anti-inflammatory properties, contributing to aspirin's overall therapeutic effect.[8]

Quantitative Data on Aspirin's Efficacy

The inhibitory potency of aspirin on COX-1 and COX-2 has been determined in various experimental settings. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this. It is important to note that these values can differ based on the specific assay conditions.

| Parameter | COX-1 | COX-2 | Experimental Conditions | Reference |

| IC50 | 1.3 ± 0.5 µM | >100 µM | Ionophore-stimulated TXB2 production in platelets | [1] |

| IC50 | 3.57 µM | 29.3 µM | IL-1 stimulated human articular chondrocytes | [9] |

Detailed Experimental Protocols

In Vitro COX Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound on purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

100 mM Tris-HCl buffer (pH 8.0)

-

Hematin (co-factor)

-

L-epinephrine (co-factor)

-

Arachidonic acid (substrate)

-

Aspirin or test compound dissolved in DMSO

-

2.0 M HCl (for reaction termination)

-

Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

-

Prepare a reaction mixture in an Eppendorf tube containing 146 µL of 100 mM Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[3]

-

Add 20 µL of Tris-HCl buffer containing a specified amount of COX-1 or COX-2 enzyme (e.g., 0.1 µg COX-1 or 0.2 µg COX-2).[3] Incubate at room temperature for 2 minutes.[3]

-

Add 2 µL of the test compound (aspirin) in DMSO to the enzyme solution. For the negative control, add 2 µL of DMSO.[3]

-

Pre-incubate the mixture at 37°C for 10 minutes.[3]

-

Initiate the enzymatic reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.[3]

-

Allow the reaction to proceed for exactly 2 minutes and then terminate it by adding 20 µL of 2.0 M HCl.[3]

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Platelet Aggregation Assay (Light Transmittance Aggregometry)

This protocol describes how to measure the effect of aspirin on platelet aggregation in response to an agonist using light transmittance aggregometry (LTA).

Materials:

-

Whole blood collected in 3.2% sodium citrate tubes

-

Platelet agonist (e.g., arachidonic acid, collagen, or ADP)

-

Light Transmittance Aggregometer

-

Centrifuge

Procedure:

-

Collect whole blood from subjects into tubes containing 3.2% sodium citrate.[10]

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 120g for 5 minutes).[7]

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 850g for 10 minutes).[7]

-

Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

Pipette a specific volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Add a known concentration of a platelet agonist (e.g., arachidonic acid) to the PRP to induce aggregation.

-

Record the change in light transmittance over time. The aggregation is measured as the maximum percentage change in light transmittance.[7]

-

Compare the aggregation curves of platelets from subjects before and after aspirin treatment to quantify the inhibitory effect.

Conclusion

Aspirin's diverse pharmacological actions are primarily rooted in its unique ability to irreversibly acetylate and inhibit COX enzymes. This fundamental mechanism disrupts the production of pro-inflammatory and pro-thrombotic mediators, providing the basis for its widespread clinical use. The continued study of its influence on other pathways, such as the generation of anti-inflammatory lipoxins, is expanding our understanding of its therapeutic potential. The experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation and development of novel therapeutics targeting these critical biological pathways.

References

- 1. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspirin - Wikipedia [en.wikipedia.org]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. Detection & Monitoring of Aspirin (ASA) Inhibition of Platelet Function Using the Platelet Aggregation Assay (PAA) [analyticalcontrols.com]

- 9. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aspirin Platelet Function Test | MLabs [mlabs.umich.edu]

An In-Depth Technical Guide to CRISPR-Cas9 for Cellular Research

For researchers, scientists, and drug development professionals new to cellular research, the CRISPR-Cas9 system represents a transformative technology for genome editing.[1] Its relative simplicity, efficiency, and versatility have established it as a cornerstone of modern molecular biology.[1][2] This guide provides a comprehensive overview of the CRISPR-Cas9 system, its core mechanisms, relevant cellular pathways, and detailed experimental protocols.

The Core Mechanism of CRISPR-Cas9

The CRISPR-Cas9 system is composed of two essential components that enable targeted gene editing: the Cas9 nuclease and a guide RNA (gRNA).[3][4]

-

Cas9 Protein: This enzyme functions as a pair of "molecular scissors," capable of creating a double-strand break (DSB) in DNA.[3]

-

Guide RNA (gRNA): A synthetic RNA molecule, typically around 20 nucleotides long, that is complementary to the target DNA sequence.[3] The gRNA directs the Cas9 protein to the precise location in the genome that is to be edited.[3][4]

The process begins with the formation of a ribonucleoprotein (RNP) complex between the Cas9 protein and the gRNA.[5][6] This complex then scans the cell's DNA for a specific short sequence known as a Protospacer Adjacent Motif (PAM).[7][8] For the commonly used Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is 5'-NGG-3'.[7] Upon recognition of a PAM sequence, the gRNA unwinds the adjacent DNA and binds to the complementary target sequence.[7] This binding event activates the Cas9 nuclease, which then cleaves both strands of the DNA, creating a DSB.[3][5]

Cellular DNA Repair Pathways: The Key to Editing Outcomes

Once the DSB is created by Cas9, the cell's natural DNA repair mechanisms are activated to mend the break. The outcome of the gene editing event is determined by which of the two major repair pathways is utilized: Non-Homologous End Joining (NHEJ) or Homology Directed Repair (HDR).[1][5]

Non-Homologous End Joining (NHEJ) NHEJ is the cell's primary and most active repair pathway for DSBs.[9][10] It functions by directly ligating the broken ends of the DNA back together.[11] However, this process is often imprecise and can lead to the insertion or deletion of nucleotides (indels) at the break site.[10][11] These indels can cause a frameshift mutation, which often results in a premature stop codon and the functional knockout of the targeted gene.[12] NHEJ is active throughout the cell cycle, making it a highly efficient but error-prone repair mechanism.[9][13]

Homology Directed Repair (HDR) The HDR pathway offers a more precise method of DNA repair.[14][15] It uses a homologous DNA sequence as a template to accurately repair the DSB.[15][16] Researchers can exploit this by introducing an external DNA "donor template" that contains a desired sequence (e.g., a specific mutation, a correction of a mutation, or the insertion of a new gene).[17][18] The cell then uses this template to repair the break, incorporating the new sequence into the genome.[19] HDR is predominantly active during the S and G2 phases of the cell cycle when a sister chromatid is available to serve as a template, making it less efficient than NHEJ.[14][16]

Experimental Workflow for CRISPR-Cas9 Gene Editing

A typical CRISPR-Cas9 experiment in a cellular context follows a structured workflow, from design to validation.[12][20]

Data Presentation: Quantitative Analysis of Editing Efficiency

The efficiency of CRISPR-Cas9 editing can vary based on several factors, including the delivery method, cell type, and gRNA design.[12] Quantifying this efficiency is a critical step. Common methods include the T7 Endonuclease I (T7E1) assay, Sanger sequencing with TIDE/ICE analysis, and Next-Generation Sequencing (NGS).[21][22]

Table 1: Comparison of CRISPR-Cas9 Delivery Methods and Typical Efficiencies

| Delivery Method | Cargo Format | Pros | Cons | Typical On-Target Efficiency (Indels) |

| Plasmid Transfection | DNA | Cost-effective, simple to produce.[23] | Slower onset, risk of genomic integration, prolonged Cas9 expression can increase off-targets.[23] | 10-60% |

| Viral Transduction (e.g., AAV, Lentivirus) | DNA | High efficiency, suitable for difficult-to-transfect cells and in vivo studies.[24][25] | Complex production, potential for immunogenicity, packaging size limitations.[23] | 30-80% |

| mRNA Transfection | RNA | Faster than plasmid, no risk of genomic integration.[23] | RNA is less stable than DNA.[23] | 40-70% |

| Ribonucleoprotein (RNP) Transfection | Protein/RNA Complex | Fast-acting, transient (reduces off-targets), no risk of integration.[23][25] | RNP can be less stable, requires protein purification and RNA synthesis.[23] | 50-90% |

Table 2: Example Editing Efficiencies in HEK293T Cells

This table presents hypothetical but realistic data for knocking out the EMX1 gene in HEK293T cells using a validated gRNA.

| Delivery Method | Editing Analysis Method | % Indel Formation (On-Target) | % HDR (with Donor Template) |

| Lipofectamine (Plasmid) | Sanger + ICE | 45% | 3% |

| Electroporation (RNP) | NGS | 82% | 12% |

| AAV Transduction | NGS | 65% | 8% |

Detailed Experimental Protocol: Gene Knockout in HEK293 Cells via RNP Electroporation

This protocol outlines the steps for knocking out a target gene in the commonly used HEK293 cell line.[12][26]

Objective: To generate a functional gene knockout by introducing indels via the NHEJ pathway.

Materials:

-

HEK293 cells

-

Culture medium (e.g., DMEM with 10% FBS)[27]

-

Alt-R® S.p. Cas9 Nuclease

-

Custom synthesized crRNA (targeting gene of interest) and tracrRNA

-

Electroporation system (e.g., Neon™ Transfection System)

-

Genomic DNA extraction kit

-

PCR primers flanking the target site

-

T7 Endonuclease I enzyme

Methodology:

-

gRNA Design and Preparation:

-

Design a 20-nucleotide crRNA sequence targeting an early exon of the gene of interest, immediately upstream of a 5'-NGG-3' PAM sequence.[12] Use online tools like Benchling or CHOPCHOP to predict on-target efficiency and potential off-target effects.[12][28]

-

Anneal the synthetic crRNA and tracrRNA to form the functional gRNA complex by mixing equal molar amounts, heating to 95°C for 5 minutes, and allowing it to cool to room temperature.

-

-

RNP Complex Formation:

-

Combine the annealed gRNA and the Cas9 nuclease at a 1.2:1 molar ratio in a sterile microcentrifuge tube.

-

Incubate the mixture at room temperature for 10-20 minutes to allow for the formation of the RNP complex.[6]

-

-

Cell Preparation and Transfection:

-

Culture HEK293 cells to approximately 80% confluency.[26]

-

Harvest and count the cells. For each electroporation reaction, you will need approximately 2 x 10^5 cells.

-

Wash the cells with PBS and resuspend them in the appropriate electroporation buffer.

-

Add the pre-formed RNP complex to the cell suspension and gently mix.

-

Electroporate the cells using the manufacturer's optimized protocol for HEK293 cells.

-

Immediately transfer the electroporated cells into a pre-warmed culture plate containing fresh medium and incubate for 48-72 hours.[12]

-

-

Verification of Editing Efficiency (T7E1 Assay):

-

After incubation, harvest a portion of the cells and extract the genomic DNA.

-

Amplify the genomic region surrounding the target site using PCR.

-

Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.

-

Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves at mismatched DNA sites.

-

Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates the formation of indels.

-

Quantify the band intensities to estimate the percentage of gene editing.

-

-

Single-Cell Cloning and Knockout Validation:

-

If the editing efficiency is satisfactory, perform serial dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into individual wells of a 96-well plate.[26]

-

Allow the single cells to grow into colonies over 2-3 weeks.[12]

-

Expand the clonal populations and screen them by Sanger sequencing to identify the specific indels in each allele.[26]

-

Confirm the absence of the target protein in the knockout clones using Western Blot analysis, which is the gold standard for validating a functional knockout.[12]

-

References

- 1. synthego.com [synthego.com]

- 2. Application of CRISPR-Cas9 genome editing technology in various fields: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is CRISPR-Cas9? | How does CRISPR-Cas9 work? [yourgenome.org]

- 4. dovepress.com [dovepress.com]

- 5. CRISPR-Cas9: A Comprehensive Guide for Beginners | Applied Biological Materials Inc. [abmgood.com]

- 6. sg.idtdna.com [sg.idtdna.com]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. integra-biosciences.com [integra-biosciences.com]

- 9. Non-homologous end joining - Wikipedia [en.wikipedia.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Non-Homologous End Joining (NHEJ): A Key Mechanism in DNA Repair | Bimake [bimake.com]

- 12. benchchem.com [benchchem.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. invivobiosystems.com [invivobiosystems.com]

- 15. masi.eu [masi.eu]

- 16. Homology directed repair - Wikipedia [en.wikipedia.org]

- 17. academic.oup.com [academic.oup.com]

- 18. blog.addgene.org [blog.addgene.org]

- 19. CRISPR-Cas9-mediated homology-directed repair for precise gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. assaygenie.com [assaygenie.com]

- 21. Verification of CRISPR Gene Editing Efficiency | Thermo Fisher Scientific - SG [thermofisher.com]

- 22. mdpi.com [mdpi.com]

- 23. CRISPR This Way: Choosing Between Delivery System | VectorBuilder [en.vectorbuilder.com]

- 24. Research Techniques Made Simple: Delivery of the CRISPR/Cas9 Components into Epidermal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. CRISPR/Cas9 delivery methods [takarabio.com]

- 26. A simple protocol to isolate a single human cell PRDX1 knockout generated by CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Protocols · Benchling [benchling.com]

- 28. genscript.com [genscript.com]

Exploring the therapeutic potential of [Your Compound/Technology].

For Researchers, Scientists, and Drug Development Professionals

Abstract

NeuroRegulin is a humanized immunoglobulin gamma 1 (IgG1) monoclonal antibody developed for the treatment of early Alzheimer's disease (AD). It operates based on the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides is the primary trigger of AD pathology.[1][2][3][4] NeuroRegulin specifically targets and binds to soluble Aβ protofibrils, which are highly neurotoxic intermediates in the formation of amyloid plaques.[5][6] By neutralizing these protofibrils, NeuroRegulin facilitates their clearance from the brain, aiming to reduce amyloid plaque burden, slow neurodegeneration, and thereby control the progression of mild cognitive impairment and mild dementia associated with Alzheimer's disease.[5][6][7] This guide provides an in-depth overview of NeuroRegulin's mechanism of action, preclinical data, clinical efficacy, and the experimental protocols used in its evaluation.

Introduction to NeuroRegulin and the Amyloid Hypothesis

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles composed of tau protein.[3][4] The amyloid cascade hypothesis has been a dominant theory in AD research for decades, suggesting that the accumulation of Aβ, particularly the Aβ42 isoform, is the initiating event in a cascade that leads to synaptic dysfunction, neuroinflammation, and neuronal death.[1][2][3][8]

Aβ peptides are derived from the proteolytic cleavage of the amyloid precursor protein (APP).[3] Under pathological conditions, excessive production or reduced clearance of Aβ leads to its aggregation, starting from soluble monomers, which then form more toxic soluble oligomers and protofibrils, and finally insoluble amyloid plaques.[8] Soluble Aβ protofibrils are considered to be particularly neurotoxic.[5][6]

NeuroRegulin is a monoclonal antibody engineered to selectively target these soluble Aβ protofibrils with high affinity.[6][9] The therapeutic strategy is to intercept the amyloid cascade at an early stage, preventing the formation of larger plaques and promoting the removal of the most toxic Aβ species.[6]

Mechanism of Action

NeuroRegulin's primary mechanism involves binding to soluble Aβ protofibrils, marking them for clearance by the brain's immune cells, primarily microglia.[6] This action is thought to occur through several pathways:

-

Immune-Mediated Clearance: By binding to protofibrils, NeuroRegulin opsonizes them, flagging them for phagocytosis and removal by microglia.[6]

-

Inhibition of Aggregation: NeuroRegulin may prevent the further aggregation of protofibrils into larger, insoluble plaques.[6]

-

Plaque Disruption: There is evidence to suggest that by targeting protofibrils, the antibody may also help disaggregate existing amyloid plaques.[6]

This targeted removal of Aβ protofibrils is intended to reduce synaptic toxicity, decrease downstream tau pathology, and ultimately slow the clinical decline in patients with early AD.

Preclinical and Clinical Data

The development of NeuroRegulin has been supported by extensive preclinical and clinical studies.

Preclinical Data

In vitro studies confirmed the high binding affinity of NeuroRegulin for soluble Aβ protofibrils. In vivo studies using transgenic mouse models of Alzheimer's disease demonstrated a significant reduction in brain amyloid plaque burden and improvements in cognitive deficits.

Table 1: Efficacy of NeuroRegulin in 5xFAD Transgenic Mouse Model

| Metric | Vehicle Control | NeuroRegulin (10 mg/kg) | % Change |

|---|---|---|---|

| Cortical Aβ Plaque Load (%) | 12.5 ± 1.8 | 4.2 ± 0.9 | -66.4% |

| Hippocampal Aβ Plaque Load (%) | 9.8 ± 1.5 | 3.1 ± 0.7 | -68.4% |

| Plasma Aβ42/40 Ratio | 0.08 ± 0.01 | 0.12 ± 0.02 | +50.0% |

| Cognitive Score (Y-maze) | 55% ± 4% | 72% ± 5% | +30.9% |

Clinical Trial Data

The Phase 3 Clarity AD clinical trial was a global, placebo-controlled study involving 1,795 patients with early Alzheimer's disease.[10] The study met its primary and all key secondary endpoints.

Table 2: Key Efficacy Endpoints from Phase 3 Clarity AD Trial (18 Months)

| Endpoint | NeuroRegulin (n=898) | Placebo (n=897) | Difference (95% CI) | p-value |

|---|---|---|---|---|

| Primary Endpoint | ||||

| Change in CDR-SB Score¹ | 1.21 | 1.66 | -0.45 (-0.67 to -0.23) | <0.001 |

| Secondary Endpoints | ||||

| Change in Brain Amyloid (Centiloids) | -59.1 | +3.6 | -62.7 | <0.001 |

| Change in ADAS-Cog14 Score² | 4.14 | 5.59 | -1.45 | <0.001 |

| Change in ADCOMS³ | 0.050 | 0.074 | -0.024 | <0.001 |

| Change in ADCS-MCI-ADL Score⁴ | -2.0 | -3.5 | 1.5 | <0.001 |